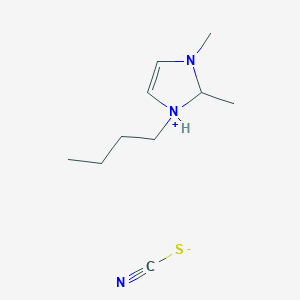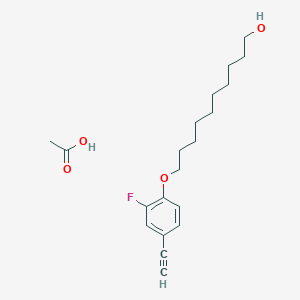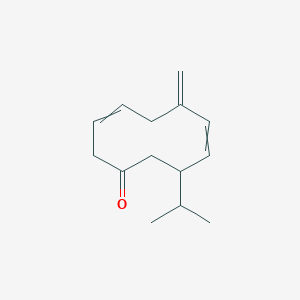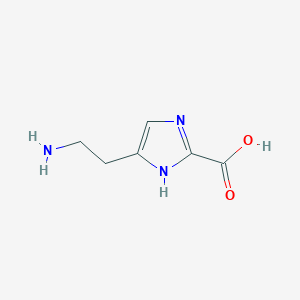
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a butyl group, two methyl groups, and a thiocyanate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate typically involves the alkylation of 2,3-dimethylimidazole with butyl halides, followed by the introduction of the thiocyanate anion. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can lead to the formation of imidazolium hydrides.
Substitution: The thiocyanate anion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.
科学研究应用
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, its interaction with cell membranes can cause membrane destabilization, resulting in cell lysis.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of thiocyanate.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and tetrafluoroborate anion.
1-Butyl-2,3-dimethylimidazolium bromide: Similar structure with a bromide anion.
Uniqueness
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other imidazolium salts may not be as effective.
属性
CAS 编号 |
673855-36-2 |
|---|---|
分子式 |
C10H19N3S |
分子量 |
213.35 g/mol |
IUPAC 名称 |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C9H18N2.CHNS/c1-4-5-6-11-8-7-10(3)9(11)2;2-1-3/h7-9H,4-6H2,1-3H3;3H |
InChI 键 |
XVBPTOBVAMOSDX-UHFFFAOYSA-N |
规范 SMILES |
CCCC[NH+]1C=CN(C1C)C.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)


![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)



